molecular formula C12H14N2O4 B1593172 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one CAS No. 761440-64-6

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Cat. No. B1593172
M. Wt: 250.25 g/mol
InChI Key: VWVGKNTWOBCSTI-UHFFFAOYSA-N
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Description

“1-(3-Methoxy-4-nitrophenyl)piperidin-4-one” is a chemical compound with the CAS Number: 761440-64-6. It has a linear formula of C12H14N2O4 .


Synthesis Analysis

The synthesis of this compound starts from inexpensive 4-chloronitrobenzene and piperidine. An eight-step procedure has been developed for the intermediate. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(3-methoxy-4-nitrophenyl)-4-piperidinone. The InChI code is 1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are mainly oxidation reactions. Sodium chlorite is used as an oxidizing agent to convert the piperidine cycle to the corresponding lactam .

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Aminolysis Reactions : Research has shown that compounds related to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, such as 3-methoxyphenyl 4-nitrophenyl thionocarbonates, react with alicyclic amines. These reactions are studied to understand their kinetics and mechanisms, which are crucial for chemical synthesis and pharmaceutical applications (Castro et al., 2001).

Synthesis and Characterization

  • Synthesis of Stereoisomers : Research has been conducted on the synthesis and pharmacological activity of stereoisomers of related compounds. These studies provide insight into the synthesis process and the pharmacological activities of the resulting compounds (Muto et al., 1988).
  • Characterisation and Stereochemistry : The synthesis and stereochemical investigations of N-nitroso and N-formyl derivatives of compounds similar to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one are studied, providing valuable information for the development of new pharmaceuticals (Ponnuswamy et al., 2015).

Pharmaceutical Applications

  • Antibacterial Activity : A study has shown that compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery is significant for addressing bacterial resistance to antibiotics (Kim et al., 2011).

Analytical Chemistry

  • NMR Studies : Nuclear Magnetic Resonance (NMR) studies of substituted nitropyridines and nitrobenzenes, which are structurally related to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, provide important insights into the structural and electronic properties of these compounds (Nudelman et al., 1986).

Reactivity and Mechanisms

  • Electron-Transfer Kinetics : Nitroxide radicals, which have structural similarities, have been investigated for their electron-transfer rate constants, offering potential use as high power-rate electrode-active materials (Suga et al., 2004).

Biological and Pharmacological Studies

  • Insecticidal Activity : Pyridine derivatives, which share structural features with 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, have been synthesized and tested for insecticidal activity against cowpea aphid, demonstrating potential applications in agriculture (Bakhite et al., 2014).

Safety And Hazards

The compound is labeled with the signal word “Warning”. Hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGKNTWOBCSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649783
Record name 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

CAS RN

761440-64-6
Record name 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (11.9 mL, 23.78 mmol) was dissolved in DCM (200 mL) and cooled to −78° C. DMSO (3.4 mL, 47.58 mmol) in DCM (15 mL) was added to the solution dropwise via an addition funnel. Upon completion of addition, the reaction was allowed to stir 10 min. 1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinol (4.04 g, 15.86 mmol) in DMSO (6 mL) and DCM (15 mL) was added dropwise via addition funnel. Upon completion of addition, the reaction was allowed to stir 15 minutes. TEA (11.0 mL, 79.3 mmol) was then added dropwise via addition funnel. Upon completion of addition, the bath was removed and the reaction was allowed to warm to rt. The reaction was stirred until alcohol was consumed as indicated by TLC. The solvent was removed in vacuo and the residue was taken up in EtOAc. The suspension was washed twice with H2O, followed by brine. The organic layer was dried with MgSO4, filtered and concentrated to provide the title compound of step B (3.91 g, 15.59 mmol, 97%) as a bright yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.47-2.51 (m, 4H), 3.82 (t, J=6.2 Hz, 4H), 3.91 (s, 3H), 6.52 (d, J=2.6 Hz, 1H), 6.61 (dd, J=9.5, 2.6 Hz, 1H), 7.91 (d, J=9.5 Hz, 1H).
Quantity
11.9 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (13.62 g, 32.11 mmol) was added to 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol (INTERMEDIATE 17, 5.4 g, 21.41 mmol) in DCM (120 mL) at 0° C. and the reaction mixture was stirred for 30 min. The reaction mixture was then allowed to warm to RT and stirred for an additional 4 h. The reaction solution was poured into a mixture of 20% aqueous Na2S2O3 (50 mL) and saturated aqueous NaHCO3 (50 mL) and the biphasic mixture was stirred at RT for 1 h. The mixture was partitioned and organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by chromatography on silica gel (5% MeOH/DCM) to give the title product (4.28 g, 80%). m/z 251.
Quantity
13.62 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods III

Procedure details

To a solution of 4-piperidone hydrochloride monohydrate (10.0 g, 0.065 mol) in DMF (80 mL) are added 4-Fluoro-2-methoxy-1-nitro-benzene (10.0 g, 0.058 mol) and potassium carbonate (20.2 g), and the mixture is stirred at 70° C. for 20 h. After a filtration, the filtrate is poured into H2O (ca. 300 mL), and the resulting precipitates are collected by a filtration followed by washing with H2O for several times to give title compound (8.98 g) in 61% yield. Orange solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Högnäsbacka, AJ Poot, E Kooijman… - Journal of Medicinal …, 2023 - ACS Publications
Brigatinib, a tyrosine kinase inhibitor (TKI) with specificity for gene rearranged anaplastic lymphoma kinase (ALK), such as the EML4–ALK, has shown a potential to inhibit mutated …
Number of citations: 6 pubs.acs.org

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